molecular formula C13H18N2O B3199042 N-Methyl-N-phenylpiperidine-4-carboxamide CAS No. 1016747-51-5

N-Methyl-N-phenylpiperidine-4-carboxamide

Cat. No.: B3199042
CAS No.: 1016747-51-5
M. Wt: 218.29 g/mol
InChI Key: GUTOQBOCGOYORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-phenylpiperidine-4-carboxamide (CAS 167263-15-2) is a chemical compound with the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.30 g/mol . This piperidine carboxamide derivative serves as a versatile building block and key synthetic intermediate in medicinal chemistry and pharmacological research . Researchers utilize this compound in the design and synthesis of novel biologically active molecules, leveraging its structural framework to explore interactions with various biological targets. The compound's structure features a piperidine ring substituted at the 4-position with both a phenyl group and a N-methyl carboxamide moiety, yielding a logP value of 2.22 and a polar surface area of 44.62 Ų . These physicochemical properties suggest favorable characteristics for blood-brain barrier permeability, making this compound particularly relevant for central nervous system (CNS) target studies. The molecular framework is structurally related to other researched piperidine derivatives, including 1-acetyl-N-methyl-N-phenylpiperidine-4-carboxamide and its hydrochloride salt forms . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should handle all compounds of unknown toxicity with appropriate safety precautions in controlled laboratory environments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-phenylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-15(12-5-3-2-4-6-12)13(16)11-7-9-14-10-8-11/h2-6,11,14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTOQBOCGOYORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Piperidine Based Amide Chemistry Research

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous scaffold in medicinal chemistry and natural product synthesis. researchgate.netthieme-connect.comnih.gov Its derivatives are integral to the structure of numerous pharmaceuticals and biologically active alkaloids. nih.gov Within this vast chemical space, piperidine-based amides represent a significant subclass, characterized by the presence of an amide linkage to the piperidine core. This functional group arrangement imparts specific physicochemical properties, such as hydrogen bonding capabilities and conformational rigidity, which are often crucial for molecular recognition and biological activity. researchgate.net

The versatility of the piperidine-4-carboxamide scaffold, a close structural relative of the subject compound, is highlighted in its application as a foundational element for designing inhibitors of secretory glutaminyl cyclase (sQC), a target in Alzheimer's disease research. nih.gov Furthermore, derivatives of piperidine-4-carboxamide have been explored as potent dopamine (B1211576) reuptake inhibitors, analgesics, and antimicrobial agents. researchgate.net The strategic placement of substituents on both the piperidine nitrogen and the carboxamide moiety allows for extensive chemical modification, enabling the fine-tuning of a compound's properties for specific biological targets. nih.govnih.gov This inherent modularity is a key driver of the sustained interest in this class of compounds.

Historical Trajectory and Initial Research Interests in the N Methyl N Phenylpiperidine 4 Carboxamide Scaffold

Early research interests in closely related N-phenylpiperidine structures were often linked to the development of analgesic agents. The 4-phenylpiperidine (B165713) scaffold, for instance, is a key feature of many potent opioid receptor agonists. mdpi.com The initial explorations into N-Methyl-N-phenylpiperidine-4-carboxamide and its analogues were likely driven by the desire to understand the structure-activity relationships within this chemical class, probing how modifications to the carboxamide group and the piperidine (B6355638) nitrogen would influence biological outcomes.

More specifically, this compound hydrochloride has been identified as a reagent in peptide synthesis. biosynth.com This suggests an early application in the field of bioorganic chemistry, where it may have been used as a coupling agent or a building block for more complex peptide structures. This utility in a fundamental area of chemical synthesis likely contributed to its initial availability and subsequent exploration in other research domains.

Evolution of Research Themes Pertaining to N Methyl N Phenylpiperidine 4 Carboxamide and Its Analogues

The research focus on the N-Methyl-N-phenylpiperidine-4-carboxamide scaffold and its analogues has evolved significantly over time, branching out from fundamental synthetic applications to more specialized areas of medicinal chemistry. This evolution is marked by a shift towards designing and synthesizing derivatives with highly specific biological activities.

A notable area of investigation has been the development of novel anti-angiogenic agents. In a 2017 study, a series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and evaluated for their ability to inhibit the formation of new blood vessels, a key process in tumor growth. nih.govresearchgate.net This research highlights a strategic approach where the core piperidine-4-carboxamide scaffold is elaborated with complex aromatic systems to achieve targeted anti-cancer effects.

The versatility of the piperidine-4-carboxamide core is further demonstrated in its use for developing ligands for various central nervous system receptors. For example, novel 3-phenylpiperidine-4-carboxamides have been synthesized as highly potent and orally long-acting neurokinin-1 (NK1) receptor antagonists. nih.gov In another vein of research, piperidine-4-carboxamide derivatives have been designed as effective sigma-1 receptor ligands, with some compounds showing very high affinity and selectivity. nih.gov These studies underscore the adaptability of the scaffold for creating molecules that can interact with specific neurological targets, opening avenues for the development of new treatments for a range of disorders.

The following table provides a snapshot of the diverse research applications of this compound and its analogues:

Research AreaKey Findings
Anti-Angiogenic Agents Derivatives have been shown to inhibit blood vessel formation in preclinical models. nih.govresearchgate.net
Peptide Synthesis The hydrochloride salt is used as a reagent in peptide coupling reactions. biosynth.com
Neurokinin-1 (NK1) Receptor Antagonists Novel analogues exhibit high potency and long-lasting effects in vivo. nih.gov
Sigma-1 Receptor Ligands Certain derivatives display high affinity and selectivity for the sigma-1 receptor. nih.gov
Secretory Glutaminyl Cyclase (sQC) Inhibitors The piperidine-4-carboxamide scaffold is a promising starting point for designing inhibitors for Alzheimer's disease. nih.gov

Computational Chemistry and Molecular Modeling of N Methyl N Phenylpiperidine 4 Carboxamide

Quantum Chemical Calculations on the Electronic Structure of N-Methyl-N-phenylpiperidine-4-carboxamide

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are often employed to optimize molecular geometry and calculate a variety of electronic descriptors. researchgate.net While these calculations are standard, specific published studies detailing the comprehensive electronic structure of this compound were not identified in the available research. The following sections describe the theoretical basis of analyses that would be conducted in such a study.

Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and kinetic stability of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. usd.ac.id The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.govusd.ac.id Analysis of the HOMO and LUMO energy levels helps in understanding intramolecular charge transfer, which is a key factor for various properties, including non-linear optical activity. usd.ac.id

Specific HOMO-LUMO energy values and orbital distribution maps for this compound are not available in the provided search results.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, describing charge transfer and intramolecular interactions. usd.ac.id This method examines the interactions between filled donor NBOs and empty acceptor NBOs, quantifying their stabilization energy. These interactions, particularly those involving lone pairs and antibonding orbitals, are key to understanding molecular stability and conformation. researchgate.net The analysis also calculates the charge distribution on each atom (Mulliken or NBO charges), which is essential for understanding electrostatic interactions. usd.ac.id

A quantitative NBO analysis with specific charge distributions and stabilization energies for this compound has not been detailed in the available literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.gov These maps are color-coded, typically with red indicating the most negative potential (e.g., around electronegative atoms like oxygen or nitrogen) and blue indicating the most positive potential. MEP analysis is instrumental in understanding non-covalent interactions, such as hydrogen bonding, which are vital for drug-receptor binding. nih.gov

While the principles of MEP are well-established, a specific MEP map for this compound was not found in the search results.

The study of non-linear optical (NLO) properties investigates how a molecule's optical properties change in the presence of a strong electromagnetic field. Molecules with large dipole moments, significant charge separation, and a small HOMO-LUMO gap often exhibit notable NLO activity. usd.ac.id Computational methods can calculate the dipole moment (µ) and the first-order hyperpolarizability (β₀), which are key indicators of NLO response.

Detailed calculations of the dipole moment and hyperpolarizability that would quantify the NLO properties of this compound are not present in the sourced documents.

Molecular Dynamics Simulations of this compound and Its Interactions in Biochemical Environments

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide insights into the stability of a ligand within a protein's binding site and the conformational changes that may occur in both the ligand and the protein upon binding. These simulations can reveal the dynamics of key interactions, such as hydrogen bonds, and help in estimating the binding free energy of a protein-ligand complex.

Although MD simulations are a powerful tool for understanding biochemical interactions, specific studies performing MD simulations on this compound were not found.

Molecular Docking Studies and Binding Affinity Predictions of this compound with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. It is widely used in drug design to screen for potential inhibitors and understand their binding mechanisms.

While docking studies for this compound were not specifically found, research on a closely related analogue, 1-acetyl-N-methyl-N-phenylpiperidine-4-carboxamide , provides insight into its potential as a protease inhibitor. This acetylated analogue was investigated as an inhibitor of the SARS-CoV-2 main protease (Mᵖʳᵒ or 3CLᵖʳᵒ), a key enzyme for viral replication. nih.govnih.gov The crystal structure of the complex (PDB ID: 5RHF) shows the compound binding within the substrate-binding pocket of the enzyme. Molecular docking tools are extensively used to estimate the binding affinity and stability of such protein-ligand interactions.

Table 1: Molecular Docking Information for the Analogue 1-acetyl-N-methyl-N-phenylpiperidine-4-carboxamide

ParameterDetails
Ligand 1-acetyl-N-methyl-N-phenylpiperidine-4-carboxamide
Target Protein SARS-CoV-2 Main Protease (Mᵖʳᵒ / 3CLᵖʳᵒ) nih.gov
PDB ID 5RHF
Resolution 1.76 Å nih.gov
Binding Site Substrate-binding cleft between Domains I and II
Significance The study of such fragments helps in the structure-based design of potent inhibitors.

Theoretical Studies on the Potential Energy Surface (PES) of this compound

A thorough review of available scientific literature did not yield specific theoretical studies focused on the potential energy surface (PES) of this compound. The concept of a PES is fundamental in computational chemistry, providing a multidimensional map of a molecule's potential energy as a function of its atomic coordinates. longdom.org Such studies are crucial for understanding a molecule's conformational preferences, rotational barriers, and the pathways of its chemical reactions. longdom.org

For a molecule like this compound, a PES analysis would typically involve the systematic variation of key dihedral angles to identify low-energy conformers and the transition states that separate them. This type of analysis for similar, yet distinct, molecules such as N-phenylpyrrole has been conducted to understand the mixing of charge transfer and local excited states upon geometric twisting. rsc.org

While computational data exists for related compounds, including various piperidine (B6355638) derivatives and other carboxamides, direct research findings and data tables detailing the conformational energies and geometric parameters for the potential energy surface of this compound are not presently available in the surveyed literature. nih.govuni.luepa.govnih.govmdpi.comresearchgate.netnih.govepa.govresearchgate.net The complexity of a PES calculation increases significantly with the number of atoms in a molecule; for a molecule with N atoms, the surface has 3N-6 dimensions, making these computationally intensive studies. longdom.org

Future theoretical investigations would be necessary to elucidate the specific conformational landscape of this compound.

Biochemical and Mechanistic Investigations of N Methyl N Phenylpiperidine 4 Carboxamide Analogues at the Molecular Level in Vitro Focus

Evaluation of Protein-Ligand Interactions Involving N-Methyl-N-phenylpiperidine-4-carboxamide Derivatives

Specificity and Selectivity Profiling of this compound Analogues for Target Proteins

The specificity and selectivity of this compound analogues are crucial for their potential as targeted therapeutic agents. While comprehensive selectivity data for the parent compound is not extensively available in the public domain, studies on its derivatives have provided insights into their target preferences.

One study on a series of N-aryl-piperidine-4-carboxamides identified them as potent and selective inhibitors of the MALT1 protease. nih.gov This suggests that the piperidine-4-carboxamide scaffold can be tailored to achieve high selectivity for specific enzymes. In another example, a series of piperidine-4-carboxamide derivatives were designed as CCR5 inhibitors, with some compounds showing high selectivity and potent antiviral activity. researchgate.net

Furthermore, research into N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which share a similar N-phenyl-substituted core, revealed potent inhibition of aurora A and B kinases. The potency and selectivity of these compounds were found to be dependent on the substitution at the para-position of the aniline (B41778) ring. nih.gov This highlights the importance of the substitution pattern on the phenyl ring in determining the selectivity profile of these compounds.

The table below summarizes the selectivity profile of some this compound analogues against various protein targets.

Compound/AnalogueTarget Protein(s)Observed Selectivity
N-aryl-piperidine-4-carboxamidesMALT1 ProteasePotent and selective inhibition. nih.gov
Piperidine-4-carboxamide derivativesCCR5High selectivity and potent antiviral activity. researchgate.net
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora A and B kinasesPotent inhibition with selectivity influenced by para-substitution on the aniline ring. nih.gov

Identification and Characterization of Binding Pockets and Catalytic Dyads for this compound Interaction

The binding of this compound analogues to their target proteins is dictated by the specific interactions within the binding pocket. While X-ray crystallography data for the parent compound is scarce, studies on related piperidine-4-carboxamide inhibitors have shed light on their binding modes.

For instance, molecular docking studies of piperidine (B6355638) derivatives as inhibitors of the main protease (Mpro) of SARS-CoV-2 have been conducted. nih.gov These studies help in visualizing the potential interactions within the enzyme's active site. Similarly, the binding mode of a novel series of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides to the hepatitis C virus polymerase has been investigated through co-crystal structures, providing a rationale for their activity and genotype-selectivity. nih.gov

In the context of fatty acid amide hydrolase (FAAH) inhibition by piperidine and piperazine (B1678402) aryl ureas, computational analysis has shown that the enzyme induces a distortion of the amide bond of the inhibitors, which favors the formation of a covalent adduct. khanacademy.orgcsmres.co.uk This highlights the dynamic nature of the binding pocket and its role in catalysis.

The key interactions often involve hydrogen bonds, hydrophobic interactions, and sometimes, as in the case of covalent inhibitors, the formation of a covalent bond with a specific residue in the active site. For example, in the case of certain kinase inhibitors, the N-phenyl group can occupy a hydrophobic pocket, while the carboxamide moiety can form hydrogen bonds with the hinge region of the kinase. nih.gov

Mechanistic Elucidation of Enzyme Inhibition by this compound Derivatives (e.g., Main Protease Inhibition)

Understanding the mechanism by which this compound derivatives inhibit enzymes is fundamental to their development as therapeutic agents. This involves studying the kinetics of inhibition and the nature of the chemical interactions with the target enzyme.

Kinetics of In Vitro Enzyme Inhibition by this compound Analogues

The kinetics of enzyme inhibition provide quantitative measures of an inhibitor's potency and mechanism of action. Different types of inhibitors will alter the kinetic parameters of an enzyme, such as the Michaelis constant (Km) and the maximum velocity (Vmax), in distinct ways. csmres.co.uk

For covalent inhibitors, the kinetic analysis is more complex and often involves determining the rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation rate (KI). nih.gov For example, studies on covalent inhibitors of the transcriptional enhanced associate domain (TEAD) have determined the inhibition constant (Ki) and the kinact/Ki ratio to quantify their potency.

The table below shows some reported enzyme inhibition data for analogues of this compound.

AnalogueTarget EnzymeIC50/Ki Value
844-TFM (a piperidine-4-carboxamide)M. abscessus DNA gyraseIC50 = 1.5 µM acs.org
Compound 16g (a piperidine-4-carboxamide)CCR5IC50 = 25.73 nM researchgate.net
Compound 18 (a N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine)Aurora A kinaseKi = 8.0 nM nih.gov
Compound 18 (a N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine)Aurora B kinaseKi = 9.2 nM nih.gov

Covalent and Non-Covalent Interaction Mechanisms of this compound Derivatives with Target Enzymes

Enzyme inhibitors can act through either non-covalent or covalent mechanisms. Non-covalent inhibitors bind to the enzyme through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. In contrast, covalent inhibitors form a stable, covalent bond with a reactive residue in the enzyme's active site. khanacademy.orgnih.gov

The piperidine-4-carboxamide scaffold can be incorporated into both covalent and non-covalent inhibitors. For example, piperidine and piperazine aryl ureas have been shown to act as covalent inhibitors of fatty acid amide hydrolase (FAAH) by forming a covalent adduct with the enzyme. khanacademy.orgcsmres.co.uk The enzyme itself can facilitate this process by distorting the amide bond of the inhibitor. khanacademy.orgcsmres.co.uk

On the other hand, many piperidine-4-carboxamide derivatives act as non-covalent inhibitors. Their binding is driven by the sum of weaker, reversible interactions. The choice between a covalent and non-covalent mechanism has significant implications for the inhibitor's properties, including its potency, duration of action, and potential for off-target effects. khanacademy.org Covalent inhibitors can offer advantages in terms of potency and prolonged target engagement, but they also carry a higher risk of toxicity due to irreversible binding to off-target proteins. khanacademy.org

The development of reversible covalent inhibitors represents a strategy to combine the benefits of both mechanisms. These inhibitors form a covalent bond that can be reversed, potentially leading to a better safety profile. nih.gov

Structure-Activity Relationships (SAR) Derived from In Vitro Biochemical Studies of this compound Analogues

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For this compound analogues, SAR studies have revealed key structural features that influence their biological activity.

A study on piperidine-4-carboxamides as inhibitors of Mycobacterium abscessus DNA gyrase showed that the substitution on the phenyl ring plays a critical role. For instance, a trifluoromethyl group at the 4-position of the phenyl moiety led to a nearly 10-fold increase in activity compared to the unsubstituted parent compound. acs.org In contrast, moving the same group to the 3-position resulted in reduced potency. acs.org

In another study on pyrimidine-4-carboxamides as NAPE-PLD inhibitors, conformational restriction of an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine increased the inhibitory potency by 3-fold. Furthermore, exchanging a morpholine (B109124) substituent for an (S)-3-hydroxypyrrolidine reduced lipophilicity and increased activity by 10-fold.

The table below summarizes some of the key SAR findings for this compound analogues.

Base ScaffoldSubstitution/ModificationEffect on ActivityTarget
Piperidine-4-carboxamide4-Trifluoromethyl on phenyl ring~10-fold increase in activity acs.orgM. abscessus DNA gyrase
Piperidine-4-carboxamide3-Trifluoromethyl on phenyl ringReduced potency acs.orgM. abscessus DNA gyrase
Pyrimidine-4-carboxamideReplacement of N-methylphenethylamine with (S)-3-phenylpiperidine3-fold increase in potencyNAPE-PLD
Pyrimidine-4-carboxamideExchange of morpholine with (S)-3-hydroxypyrrolidine10-fold increase in activity and reduced lipophilicityNAPE-PLD

These studies demonstrate that systematic modifications of the this compound scaffold can lead to significant improvements in potency and selectivity, providing a clear path for the rational design of new and more effective enzyme inhibitors.

Advanced Derivatization Strategies and Scaffold Modification of the N Methyl N Phenylpiperidine 4 Carboxamide Core

Design and Synthesis of N-Methyl-N-phenylpiperidine-4-carboxamide Analogues for Enhanced Molecular Recognition

The design of analogues of this compound for improved molecular recognition often involves a structure-based approach. This strategy aims to enhance interactions with specific biological targets. The synthesis of these analogues typically starts from piperidine-4-carboxylic acid or its derivatives. nih.gov

One common synthetic route involves the amidation of a substituted piperidine (B6355638) with an appropriate aniline (B41778) derivative. For instance, a series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized to explore their biological activities. nih.govresearchgate.net The synthesis started with the preparation of a key intermediate, N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide, which was then further derivatized. nih.gov

Another approach involves parallel synthesis library campaigns to explore the structure-activity relationship (SAR). For example, a library of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides was synthesized to identify selective antagonists for the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov This high-throughput approach allows for the rapid generation of a diverse set of analogues for biological screening.

The design of these analogues is guided by the desire to optimize interactions with the target protein. This can involve introducing substituents that can form additional hydrogen bonds, hydrophobic interactions, or electrostatic interactions. For example, the introduction of different alkyl groups on the piperazine (B1678402) nitrogen of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides was explored to improve potency and selectivity. nih.gov

Strategies for Modifying the Piperidine Ring System of this compound

Modification of the piperidine ring is a key strategy to modulate the pharmacological properties of this compound analogues. These modifications can influence the compound's conformation, basicity, and lipophilicity, thereby affecting its binding affinity and selectivity for biological targets.

Common strategies for modifying the piperidine ring include:

Introduction of substituents: The addition of alkyl groups, such as methyl or dimethyl groups, to the piperidine ring can be used to probe the steric requirements of the binding pocket. nih.gov For example, methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives was used to explore selectivity at sigma receptors. nih.gov

Ring expansion or contraction: Replacing the piperidine ring with other nitrogen-containing heterocycles, such as pyrrolidines or azepanes, can alter the spatial arrangement of the pharmacophoric groups. The reductive amination of ϖ-amino fatty acids is a method that can be used to prepare these different ring systems. nih.gov

Creation of bridged systems: Introducing bridges within the piperidine ring can create more rigid structures, which can lead to higher binding affinity and selectivity. nih.gov The use of a bridged piperidine moiety as a phenyl bioisostere has been shown to improve drug-like properties. nih.gov

Hydrogenation of pyridine (B92270) precursors: A common synthetic route to substituted piperidines is the hydrogenation of corresponding pyridine derivatives. nih.govresearchgate.net This allows for the introduction of substituents onto the aromatic ring before its reduction to the saturated piperidine.

A recent development in piperidine synthesis involves a two-stage process of biocatalytic carbon-hydrogen oxidation followed by radical cross-coupling, which simplifies the creation of complex, three-dimensional piperidine molecules. news-medical.net

Modification StrategyExamplePotential Impact
Introduction of SubstituentsMethyl substitution on the piperidine ring. nih.govProbes steric requirements of the binding pocket, can enhance selectivity. nih.gov
Ring Expansion/ContractionSynthesis of pyrrolidine (B122466) or azepane analogues. nih.govAlters spatial arrangement of pharmacophores.
Creation of Bridged SystemsUse of a bridged piperidine as a phenyl bioisostere. nih.govIncreases structural rigidity, can improve binding affinity and drug-like properties. nih.gov
Hydrogenation of Pyridine PrecursorsHydrogenation of substituted pyridines to form piperidines. nih.govresearchgate.netAllows for diverse substitution patterns on the piperidine ring.

Substituent Effects on the N-Phenyl and Carboxamide Moieties of this compound

The electronic and steric properties of substituents on the N-phenyl ring and modifications to the carboxamide group significantly influence the biological activity of this compound derivatives.

N-Phenyl Moiety:

The substitution pattern on the N-phenyl ring is a critical determinant of potency and selectivity. In a study of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, the presence of electron-donating and electron-withdrawing groups on the phenyl ring of a side chain was found to influence their anticancer and anti-angiogenic activities. researchgate.net For example, in a series of M1 muscarinic acetylcholine receptor antagonists, substitution at the 4-position of the benzamide (B126) phenyl ring with a methoxy (B1213986) group resulted in activity comparable to the unsubstituted parent compound, while a 2,5-bis(trifluoromethyl) analog showed improved potency. nih.gov

Carboxamide Moiety:

The carboxamide group is a key pharmacophoric feature, capable of participating in hydrogen bonding interactions with biological targets. Modifications to this group can have a profound impact on a compound's properties. Strategies for modifying the carboxamide include:

Replacement with bioisosteres: The amide bond can be replaced with various bioisosteres to improve metabolic stability and other pharmacokinetic properties. drughunter.comnih.gov

Introduction of conformational constraints: Incorporating the carboxamide into a rigid ring system can pre-organize the molecule for optimal binding with its target.

In a study on quinolone-3-carboxamide derivatives, the nature of the substituent on the N-phenyl ring of the carboxamide was varied to investigate the structure-activity relationship for anticancer activity. mdpi.com

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in drug design to optimize the properties of a lead compound. nih.gov This involves replacing a functional group with another that has similar physical or chemical properties, but which may lead to improved biological activity, metabolic stability, or reduced toxicity. tandfonline.com

Phenyl Ring Bioisosteres:

The phenyl group is a common structural motif, but can sometimes contribute to poor physicochemical properties. nih.govtandfonline.com Several nonclassical phenyl bioisosteres have been explored, including:

Saturated ring systems: Bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane (BCO) have been used as para- and meta-di-substituted phenyl ring mimics. nih.govtandfonline.com

Bridged piperidines: A bridged piperidine has been successfully used as a phenyl bioisostere, leading to improved solubility and lipophilicity. nih.gov

Heterocyclic rings: Aromatic heterocycles can also serve as phenyl ring bioisosteres.

Carboxamide Bioisosteres:

The amide bond is susceptible to enzymatic cleavage, which can limit the oral bioavailability of drugs. drughunter.com Common bioisosteres for the carboxamide group include:

Heterocycles: Five-membered heterocycles such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and triazoles are frequently used as amide bond mimics. drughunter.comnih.gov These can replicate the hydrogen bonding capabilities of the amide while offering greater metabolic stability. drughunter.com

Thioamides: Replacing the carbonyl oxygen with sulfur to form a thioamide alters the hydrogen bonding properties and can influence biological activity. hyphadiscovery.com

Trifluoroethylamines: The trifluoroethylamine group can act as a metabolically stable bioisostere of the amide, with the trifluoromethyl group mimicking the electronic properties of the carbonyl. drughunter.com

Original MoietyBioisosteric ReplacementRationale/Advantage
Phenyl RingBicyclo[1.1.1]pentane (BCP) nih.govtandfonline.comImproves physicochemical properties like solubility. nih.gov
Phenyl RingBridged Piperidine nih.govEnhances drug-like properties such as solubility and lipophilicity. nih.gov
Carboxamide1,2,4-Oxadiazole drughunter.comnih.govImproves metabolic stability while mimicking hydrogen bonding. drughunter.com
Carboxamide1,2,3-Triazole nih.govActs as a surrogate for the amide bond, enhancing metabolic stability. nih.gov
CarboxamideTrifluoroethylamine drughunter.comReduces susceptibility to proteolysis and keeps the amine largely non-ionized. drughunter.com

Future Directions and Emerging Research Avenues for N Methyl N Phenylpiperidine 4 Carboxamide in Chemical Biology and Material Science

Potential for N-Methyl-N-phenylpiperidine-4-carboxamide as a Chemical Probe in Mechanistic Biology

The development of chemical probes is fundamental to elucidating complex biological processes. The structure of this compound offers a versatile scaffold for the design of such tools. The core piperidine (B6355638) ring is a common feature in many biologically active compounds. mdpi.com The N-phenyl group can be systematically modified to modulate target affinity and selectivity.

Future research could focus on introducing photoreactive groups or affinity tags onto the this compound backbone. These modified probes would enable researchers to identify and isolate protein targets through photo-affinity labeling and subsequent proteomic analysis. The exploration of structure-activity relationships by synthesizing a library of analogs could reveal key interactions with biological macromolecules, paving the way for the discovery of novel therapeutic targets.

Exploration of this compound Derivatives in Non-Biological Applications

Beyond its potential in chemical biology, the this compound scaffold holds promise for applications in material science. The rigid piperidine ring and the aromatic phenyl group can impart desirable properties to polymers and other materials.

The incorporation of this compound derivatives as monomers in polymerization reactions could lead to the development of novel materials with unique thermal, optical, or mechanical properties. For instance, the introduction of this moiety into a polymer backbone could enhance its rigidity and thermal stability. Furthermore, the carboxamide linkage offers a site for hydrogen bonding, which can influence the self-assembly and macroscopic properties of materials. Research into the synthesis and characterization of such polymers could open up new avenues in advanced materials design.

Integration of this compound Research with Advanced AI/Machine Learning for Predictive Modeling

The synergy between experimental chemistry and artificial intelligence (AI) is revolutionizing drug discovery and materials science. For a molecule like this compound, where empirical data may be sparse, AI and machine learning (ML) can play a crucial role in predicting its properties and guiding experimental efforts.

Predictive models can be trained on datasets of structurally related compounds to forecast the biological activities, physicochemical properties, and potential toxicities of this compound and its derivatives. For example, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the binding affinity of analogs for specific biological targets. In material science, ML algorithms could predict the properties of polymers incorporating the this compound unit, thereby accelerating the discovery of new materials with desired characteristics. The use of computational tools can help in prioritizing the synthesis of the most promising candidates, saving time and resources. uni.lu

Unexplored Chemical Reactivity and Novel Transformations of the this compound Skeleton

The this compound molecule presents several sites for chemical modification, offering a rich landscape for exploring novel chemical reactions and transformations. The piperidine nitrogen, the aromatic ring, and the amide functionality are all amenable to a variety of chemical reactions.

Future research could investigate novel methods for the functionalization of the piperidine ring, such as C-H activation, to introduce new substituents with precise stereochemical control. The aromatic phenyl ring can be subjected to various electrophilic and nucleophilic substitution reactions to modulate the electronic properties of the molecule. Furthermore, the amide bond, while generally stable, can be cleaved or transformed under specific conditions, providing a handle for further derivatization or for its use as a building block in more complex molecular architectures. The synthesis of novel analogs through combinatorial approaches could rapidly expand the chemical space around this scaffold, leading to the discovery of compounds with interesting and potentially useful properties. nih.gov

Q & A

Q. What are the established synthetic routes for N-Methyl-N-phenylpiperidine-4-carboxamide, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis typically involves multi-step reactions, such as:

Piperidine Ring Formation : Cyclization of precursors (e.g., via Mannich reactions or reductive amination).

Functionalization : Introduction of methyl and phenyl groups via alkylation or nucleophilic substitution.

Carboxamide Attachment : Coupling with activated carboxylic acid derivatives (e.g., using phosgene or carbodiimide reagents).

Q. Critical Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps.
  • Catalysts : Bases like triethylamine improve carboxamide bond formation efficiency.
  • Temperature Control : Higher temperatures (>100°C) may lead to side products like N-oxide derivatives .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Resolves methyl, phenyl, and piperidine proton environments. For example, the piperidine ring protons appear as multiplet signals between δ 2.5–3.5 ppm, while aromatic protons from the phenyl group resonate at δ 7.2–7.5 ppm .
  • X-ray Crystallography : Determines bond angles and spatial arrangement. In related piperidine-carboxamides, the carboxamide group adopts a planar conformation, critical for biological activity .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C13H18N2O has a calculated mass of 218.14 g/mol) and detects impurities .

Q. What are the primary applications of this compound in pharmaceutical research?

Methodological Answer:

  • Intermediate in Drug Synthesis : Serves as a scaffold for anticholinergic or antiviral agents due to its piperidine core and carboxamide functionality.
  • Enzyme Inhibition Studies : Modulates acetylcholinesterase or viral RNA polymerase activity. For example, similar piperidine derivatives inhibit viral replication by disrupting RNA synthesis .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts like N-oxides?

Methodological Answer:

  • Byproduct Mitigation :
    • Use inert atmospheres (e.g., argon) to prevent oxidation during alkylation steps .
    • Optimize stoichiometry of methylating agents (e.g., methyl iodide) to avoid over-alkylation.
  • Reaction Monitoring : Employ LC-MS or TLC to track intermediate formation. For example, incomplete carboxamide coupling may require extended reaction times (24–48 hrs) .

Q. How do structural modifications (e.g., substituent changes on the phenyl or piperidine ring) alter the compound’s biological activity?

Structure-Activity Relationship (SAR) Insights :

  • Phenyl Substituents : Electron-withdrawing groups (e.g., Cl) enhance binding to hydrophobic enzyme pockets. In N-(4-chlorophenyl) analogs, chlorine at the para position increases antiviral potency by 30% .
  • Piperidine Modifications : Introducing a hydroxyl group (e.g., N-(3-hydroxypropyl) derivatives) improves solubility but reduces blood-brain barrier penetration .

Q. Experimental Design :

  • Parallel Synthesis : Prepare derivatives with systematic substituent variations.
  • In Vitro Assays : Test inhibition of target enzymes (e.g., IC50 measurements) and compare with parent compound .

Q. How can contradictory data on the compound’s pharmacokinetic properties (e.g., bioavailability vs. rapid clearance) be resolved?

Methodological Answer:

  • In Vivo Studies :
    • Pharmacokinetic Profiling : Administer radiolabeled compound (e.g., 14C) to track absorption and metabolism.
    • Metabolite Identification : Use HPLC-MS to detect hydroxylated or glucuronidated metabolites contributing to rapid clearance .
  • Formulation Adjustments : Encapsulate the compound in liposomes or PEGylate to prolong half-life .

Q. What computational methods are suitable for predicting the compound’s binding affinity to neurological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with acetylcholine receptors. Key interactions include hydrogen bonding between the carboxamide and receptor residues (e.g., Tyr449 in acetylcholinesterase) .
  • MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of binding poses .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.